molecular formula C9H7F4NO2 B6165241 methyl 2-amino-4-fluoro-5-(trifluoromethyl)benzoate CAS No. 1804875-04-4

methyl 2-amino-4-fluoro-5-(trifluoromethyl)benzoate

Cat. No. B6165241
CAS RN: 1804875-04-4
M. Wt: 237.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-4-fluoro-5-(trifluoromethyl)benzoate (M2AFT) is a fluorinated compound that has been gaining recent attention due to its potential applications in various fields. This compound is an amine-substituted benzoic acid derivative that can be used as a building block for more complex molecules. It has been studied for its potential as a drug delivery agent, as a catalyst for organic synthesis, and as a precursor for the production of fluorinated pharmaceuticals.

Scientific Research Applications

Methyl 2-amino-4-fluoro-5-(trifluoromethyl)benzoate has been studied for its potential applications as a drug delivery agent, as a catalyst for organic synthesis, and as a precursor for the production of fluorinated pharmaceuticals. It has been used as a drug delivery agent due to its ability to form stable complexes with various drugs, allowing them to be transported across cell membranes and into cells. It has also been studied as a catalyst for organic synthesis, as it can facilitate the formation of C-C and C-N bonds. Additionally, it has been studied as a precursor for the production of fluorinated pharmaceuticals, as it can be used as a starting material for the synthesis of fluorinated compounds.

Mechanism of Action

Methyl 2-amino-4-fluoro-5-(trifluoromethyl)benzoate has been studied for its potential as a drug delivery agent, as it can form stable complexes with various drugs, allowing them to be transported across cell membranes and into cells. The mechanism of action involves the formation of a hydrogen bond between the amine group of methyl 2-amino-4-fluoro-5-(trifluoromethyl)benzoate and the drug molecule, resulting in a stable complex. This complex is then able to cross the cell membrane, allowing the drug to be delivered to its target site.
Biochemical and Physiological Effects
methyl 2-amino-4-fluoro-5-(trifluoromethyl)benzoate has been studied for its potential as a drug delivery agent, as it can form stable complexes with various drugs, allowing them to be transported across cell membranes and into cells. This allows for the drug to be delivered to its target site, resulting in its desired effects. Additionally, methyl 2-amino-4-fluoro-5-(trifluoromethyl)benzoate has been studied for its potential as a catalyst for organic synthesis, as it can facilitate the formation of C-C and C-N bonds. This can result in the formation of new molecules with desired properties.

Advantages and Limitations for Lab Experiments

Methyl 2-amino-4-fluoro-5-(trifluoromethyl)benzoate has several advantages as a drug delivery agent, as it is able to form stable complexes with various drugs, allowing them to be transported across cell membranes and into cells. Additionally, it has been studied as a catalyst for organic synthesis, as it can facilitate the formation of C-C and C-N bonds. However, it has several limitations as well. For example, it can be difficult to synthesize in a laboratory setting due to the presence of hazardous chemicals and the need for specialized equipment. Additionally, it is not suitable for long-term storage due to its instability.

Future Directions

Methyl 2-amino-4-fluoro-5-(trifluoromethyl)benzoate has potential applications in various fields, and further research is needed to fully understand its properties and potential uses. Some potential future directions for research include the development of more efficient synthesis methods, the exploration of its potential as a drug delivery agent for various drugs, and the investigation of its potential as a catalyst for organic synthesis. Additionally, further research could be conducted to explore its potential as a precursor for the production of fluorinated pharmaceuticals, as well as its potential applications in other fields such as agriculture and materials science.

Synthesis Methods

Methyl 2-amino-4-fluoro-5-(trifluoromethyl)benzoate can be synthesized through a two-step reaction process. The first step involves the reaction of 4-fluorobenzoyl chloride with 2-amino-5-(trifluoromethyl)benzaldehyde in a 1:1 molar ratio in the presence of a base such as sodium hydroxide. The resulting product is the 4-fluoro-2-amino-5-(trifluoromethyl)benzoic acid. The second step involves the reaction of the acid with methyl iodide in the presence of a base such as sodium hydroxide, yielding the desired product, methyl 2-amino-4-fluoro-5-(trifluoromethyl)benzoate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-amino-4-fluoro-5-(trifluoromethyl)benzoate involves the reaction of 2-amino-4-fluoro-5-(trifluoromethyl)benzoic acid with methanol and a suitable activating agent.", "Starting Materials": [ "2-amino-4-fluoro-5-(trifluoromethyl)benzoic acid", "Methanol", "Activating agent (e.g. DCC, EDC, HATU)" ], "Reaction": [ "Step 1: Dissolve 2-amino-4-fluoro-5-(trifluoromethyl)benzoic acid and activating agent in a suitable solvent (e.g. DMF, DCM)", "Step 2: Add methanol to the reaction mixture and stir at room temperature for several hours", "Step 3: Purify the product by filtration or chromatography to obtain methyl 2-amino-4-fluoro-5-(trifluoromethyl)benzoate" ] }

CAS RN

1804875-04-4

Product Name

methyl 2-amino-4-fluoro-5-(trifluoromethyl)benzoate

Molecular Formula

C9H7F4NO2

Molecular Weight

237.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.